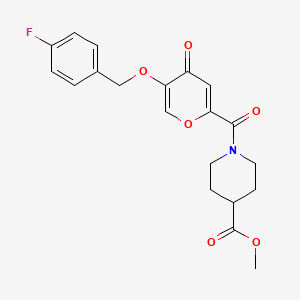

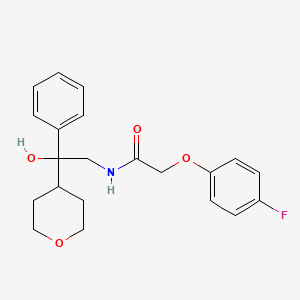

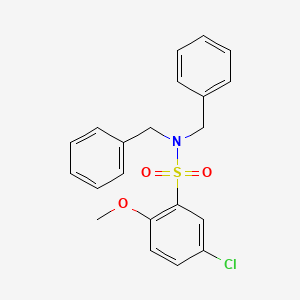

N-(4-methoxyphenyl)-2-(methylthio)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methoxyphenyl)-2-(methylthio)nicotinamide, also known as MMN or NSC 722041, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. MMN is a small molecule that belongs to the family of nicotinamide derivatives and has shown promising results in preclinical studies as a potential anticancer agent.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition in Mild Steel

N-(4-methoxyphenyl)-2-(methylthio)nicotinamide, as a part of the nicotinamide derivatives family, has been studied for its corrosion inhibition effects on mild steel in acidic environments. These derivatives, including N-(4-(methylthio)benzylidene)nicotinamide, have shown effectiveness in suppressing both the anodic and cathodic processes, behaving as mixed-type corrosion inhibitors. The studies involved techniques like mass loss, Tafel polarization, and AC impedance measurements to understand the efficacy of these compounds (Chakravarthy, Mohana, & Kumar, 2014).

Cancer Research and Chemoprevention

In the realm of cancer research, derivatives of nicotinamide, including N-(4-methoxyphenyl)retinamide, have been evaluated for their potential in cancer treatment and chemoprevention. For instance, N-(4-hydroxyphenyl)retinamide (4-HPR), closely related to N-(4-methoxyphenyl)retinamide, has been studied for its effects on the development of mammary tumors in rats, showing a dose-related decrease in tumor multiplicity and indicating its potential as a chemopreventive agent (Moon et al., 1989).

Metabolic and Epigenetic Impacts

Nicotinamide derivatives, including N-(4-methoxyphenyl)-2-(methylthio)nicotinamide, have also been associated with various metabolic and epigenetic changes. For example, nicotinamide N-methyltransferase (NNMT), an enzyme that interacts with nicotinamide compounds, has been implicated in the regulation of metabolic pathways and is overexpressed in several cancers, suggesting a potential target for cancer therapy (Ulanovskaya, Zuhl, & Cravatt, 2013).

Enzymatic Studies

Further, the interaction of nicotinamide derivatives with enzymes like nicotinamide N-methyltransferase has been a subject of interest. Studies have been conducted to understand the structural basis of substrate recognition in human nicotinamide N-methyltransferase, shedding light on the biochemical properties of these interactions and their implications in cancer and other diseases (Peng et al., 2011).

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-18-11-7-5-10(6-8-11)16-13(17)12-4-3-9-15-14(12)19-2/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZJMQUOVSMTKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-dimethoxyphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2845516.png)

![N-cyclohexyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2845517.png)

![N-(2-methoxy-5-methylphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2845518.png)

![8-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845530.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2845533.png)

![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2845534.png)